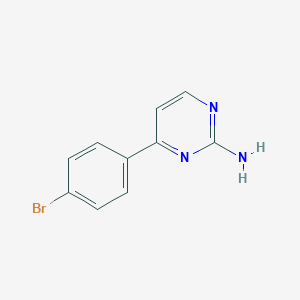

4-(4-Bromophenyl)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMOYCJVOJTPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404632 | |

| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392326-81-7 | |

| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)pyrimidin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(4-Bromophenyl)pyrimidin-2-amine (CAS No: 392326-81-7). This molecule has emerged as a cornerstone scaffold in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. We will delve into its physicochemical characteristics, explore robust synthetic methodologies, and analyze its reactivity, which underpins its utility as a versatile building block. Furthermore, this guide will detail its role in the design of bioactive agents, supported by a representative experimental protocol for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their discovery programs.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows molecules incorporating this scaffold to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the 2-aminopyrimidine core is a "privileged scaffold" in drug discovery, forming the basis of numerous approved drugs and clinical candidates.

This compound combines this potent hinge-binding motif with a strategically placed bromophenyl group. The bromine atom serves as a versatile synthetic handle, enabling late-stage functionalization through a variety of cross-coupling reactions. This allows for the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties, making it an exceptionally valuable starting point for medicinal chemistry campaigns.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 392326-81-7 | [2][3] |

| Molecular Formula | C₁₀H₈BrN₃ | [4] |

| Molecular Weight | 250.10 g/mol | [5] |

| Monoisotopic Mass | 248.99016 Da | [4] |

| Appearance | Solid / Crystalline Powder | [6] |

| XlogP (Predicted) | 2.2 | [4] |

| InChI Key | ULMOYCJVOJTPCJ-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | [4] |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are key to its widespread use. Modern cross-coupling methodologies provide efficient and modular routes to this and related compounds.

General Synthetic Strategy

A highly efficient and common approach involves a sequential cross-coupling strategy starting from a readily available dihalopyrimidine. The regioselectivity of these reactions is a critical consideration. The Suzuki-Miyaura coupling is typically employed to install the aryl group at the more reactive C4 position of a dichloropyrimidine, followed by the introduction of the amine at the C2 position.[7][8]

-

Causality of Method Selection: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[9] The subsequent amination can be achieved either through a traditional nucleophilic aromatic substitution (SNAr) or, for less reactive systems or more complex amines, a palladium-catalyzed Buchwald-Hartwig amination.[10][11] The Buchwald-Hartwig reaction has significantly expanded the scope of C-N bond formation, allowing for the coupling of a wide range of amines under relatively mild conditions.[12][13]

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Illustrative)

Self-Validating System: This protocol incorporates standard purification and analytical steps to ensure the identity and purity of the intermediate and final product.

-

Step 1: Suzuki-Miyaura Coupling

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) and 4-bromophenylboronic acid (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base such as K₂CO₃ (3.0 eq).[14]

-

Degas the mixture thoroughly with nitrogen or argon.

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).[7]

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, perform an aqueous workup with ethyl acetate, and purify the crude product by column chromatography to yield 4-chloro-6-(4-bromophenyl)pyrimidine.

-

-

Step 2: Buchwald-Hartwig Amination

-

In a sealed tube or reaction flask under an inert atmosphere, combine the 4-chloro-6-(4-bromophenyl)pyrimidine intermediate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base like sodium tert-butoxide.[10]

-

Add an ammonia equivalent (e.g., benzophenone imine followed by acidic hydrolysis).

-

Add anhydrous toluene as the solvent.

-

Heat the mixture (e.g., to reflux) and monitor the reaction progress by LC-MS.

-

After completion, cool the mixture, quench carefully, and perform an extractive workup.

-

Purify the final product by column chromatography or recrystallization.

-

Chemical Reactivity and Derivatization

The true power of this compound in drug discovery lies in its potential for diversification.

-

Bromophenyl Moiety: The C-Br bond is a key site for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing the introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups. This enables fine-tuning of interactions with specific sub-pockets of a target enzyme.

-

2-Amino Group: The primary amine can be acylated, alkylated, or used in reductive amination to append various side chains, which can be used to enhance solubility or introduce new binding interactions.

-

Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are weak bases and act as crucial hydrogen bond acceptors, which is fundamental to its role in binding to the hinge region of kinases.

Spectroscopic Profile

Unambiguous characterization is essential for any chemical entity used in research. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyrimidine and bromophenyl rings. A broad singlet for the -NH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display 10 unique carbon signals, with those in the aromatic rings appearing between approximately 110-165 ppm.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹), as well as C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, indicative of the aromatic systems.[16]

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The 2-aminopyrimidine core is a proven "hinge-binder" for protein kinases. It typically forms two or three critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP.

The 4-(4-bromophenyl) group extends from this hinge-binding core into the hydrophobic region of the ATP pocket. By using the bromine as a synthetic handle, medicinal chemists can introduce various substituents to probe this region, seeking additional interactions that can enhance potency and selectivity for the target kinase over other kinases in the human kinome. This scaffold has been instrumental in the development of inhibitors for targets such as Aurora kinases, Polo-like kinase 4 (PLK4), and the Epidermal Growth Factor Receptor (EGFR).[17][18][19]

Caption: Schematic of 2-aminopyrimidine scaffold binding to a kinase hinge.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the biological activity of this compound or its derivatives, an in vitro kinase inhibition assay is a standard primary screen.

Principle: This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

-

Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Further dilute these solutions into the appropriate aqueous assay buffer.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add the diluted test compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no enzyme or no ATP).

-

Add the target kinase and the specific substrate peptide, both diluted in kinase reaction buffer.

-

Allow the compound and enzyme to pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding a solution of ATP at a concentration near its Kₘ for the specific enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Reaction Termination and ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced into a luminescent signal.

-

Incubate for another 30-60 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound is a high-value chemical tool for drug discovery and development. Its chemical properties are defined by the synergistic combination of a potent, bioisosteric 2-aminopyrimidine core and a versatile 4-bromophenyl substituent. Robust and scalable synthetic routes, primarily leveraging modern palladium-catalyzed cross-coupling reactions, make this scaffold and its derivatives highly accessible. Its proven utility as a hinge-binding element for kinases, coupled with the vast potential for chemical diversification, ensures that this compound will remain a relevant and frequently utilized scaffold in the ongoing quest for novel, targeted therapeutics.

References

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. URL: https://pubmed.ncbi.nlm.nih.gov/17411075/

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023 Apr 20;14(5):913-928. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204780/

- 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd1369

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2012 Oct 23;17(10):12479-88. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268875/

- Buchwald–Hartwig amination. Wikipedia. URL: https://en.wikipedia.

- This compound Information. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92505047.htm

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett. 2006, 8, 3, 395–398. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-932468

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. URL: https://www.researchgate.

- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. URL: https://www.researchgate.net/publication/257367357_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. J Med Chem. 2012 Aug 23;55(16):7061-75. URL: https://pubs.acs.org/doi/10.1021/jm300623s

- This compound Data. PubChemLite. URL: https://pubchemlite.org/compound/CID4590150

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-K%C3%A1%C5%88a-Kr%C3%A1lov%C3%A1/b27e4620008405021e14930327f311c10705f03a

- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. URL: https://www.researchgate.net/publication/230140224_Synthesis_of_Aryl-Substituted_Pyrimidines_by_Site-Selective_Suzuki-Miyura_Cross-Coupling_Reactions_of_2456-Tetrachloropyrimidine

- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997 Nov 21;40(24):3915-25. URL: https://pubmed.ncbi.nlm.nih.gov/9397172/

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. URL: https://www.mdpi.com/2073-4344/11/11/1301

- 2-Amino-4-(4-bromophenyl)pyrimidine Applications. Chem-Impex. URL: https://chem-impex.com/item/01735

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010 Jun 10;53(11):4367-78. URL: https://pubmed.ncbi.nlm.nih.gov/20455546/

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. URL: https://www.mdpi.com/1422-8599/2023/1/1815

- Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. ResearchGate. URL: https://www.researchgate.net/publication/320141381_Synthesis_NMR_Vibrational_and_Mass_Spectroscopy_with_DFTHF_Studies_of_4-4-Bromophenyl-2-_Mercaptothiazole_Structure

- 4-(3-Bromophenyl)pyrimidin-2-amine Product Page. MySkinRecipes. URL: https://www.myskinrecipes.com/reagent/72258/4-(3-bromophenyl)pyrimidin-2-amine

- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. URL: https://www.atlantis-press.com/proceedings/ameii-16/25860293

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. URL: https://www.researchgate.net/publication/332352136_4-4-Bromophenyl-thiazol-2-amine_derivatives_synthesis_biological_activity_and_molecular_docking_study_with_ADME_profile

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 392326-81-7 [chemicalbook.com]

- 3. This compound | 392326-81-7 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C10H8BrN3) [pubchemlite.lcsb.uni.lu]

- 5. 4-(3-Bromophenyl)pyrimidin-2-amine [myskinrecipes.com]

- 6. 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine AldrichCPR 792942-45-1 [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)pyrimidin-2-amine

Executive Summary

This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-(4-bromophenyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Moving beyond a simple recitation of methods, this document outlines a logical, self-validating strategy that mirrors the investigative process of an analytical chemist. We will detail the causality behind the selection and sequence of analytical techniques—from foundational mass spectrometry and infrared spectroscopy to the detailed cartography of NMR spectroscopy and the definitive confirmation by single-crystal X-ray crystallography. Each section includes field-proven protocols, expert interpretation of expected data, and visual aids to ensure clarity and reproducibility. The core principle of this guide is scientific integrity, where each analytical result corroborates the others, culminating in a robust and unassailable structural assignment.

Introduction: The Imperative for Structural Certainty

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Derivatives such as this compound (Molecular Formula: C₁₀H₈BrN₃) serve as valuable building blocks in drug discovery programs. The precise arrangement of its atoms—the compound's structure—dictates its physicochemical properties, biological activity, and potential for interaction with therapeutic targets. Therefore, its unambiguous structural determination is not merely an academic exercise but a critical prerequisite for any meaningful research or development endeavor.

This guide establishes a systematic and synergistic approach to elucidating the structure of this molecule, ensuring that each piece of analytical evidence reinforces the others to create a complete and validated structural dossier.

The Elucidation Workflow: A Synergistic Strategy

The modern approach to structure elucidation is not a linear path but an integrated workflow. We begin with techniques that provide broad, essential information (Molecular Weight, elemental composition, functional groups) and progressively move to methods that offer high-resolution detail about atomic connectivity and spatial arrangement. This logical progression ensures efficiency and builds a self-validating case for the final structure.

Figure 2: A simplified representation of potential fragmentation pathways for this compound under EI-MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Once the molecular weight is confirmed, IR spectroscopy serves to identify the key functional groups. This technique is fast, non-destructive, and provides crucial evidence for the presence of the amine (-NH₂) and the aromatic ring systems, corroborating the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic Vibrational Modes

The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. For this compound, we expect to see several characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3180 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) [1] |

| 3100 - 3000 | C-H Aromatic Stretch | Phenyl & Pyrimidine Rings |

| ~1650 | N-H Scissoring (Bending) | Primary Amine (-NH₂) [2] |

| 1600 - 1450 | C=C and C=N Ring Stretching | Aromatic/Heterocyclic Rings [3] |

| ~1250 | C-N Stretch | Aryl-Amine |

| Below 850 | C-H Out-of-Plane Bending | Substituted Phenyl Ring |

| Below 700 | C-Br Stretch | Bromo-Aromatic |

The presence of sharp bands in the 3450-3180 cm⁻¹ region is strong evidence for the primary amine, while the series of bands between 1600-1450 cm⁻¹ confirms the aromatic nature of the core structure. [4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework proton by proton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to determine carbon types (C, CH, CH₂, CH₃).

Data Interpretation: Assembling the Puzzle

¹H NMR Spectrum:

-

Bromophenyl Protons: The 1,4-disubstituted (para) phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H). The protons ortho to the bromine atom will be at a different chemical shift than those meta to it.

-

Pyrimidine Protons: The two protons on the pyrimidine ring are in different environments and will appear as distinct signals, likely doublets due to coupling with each other.

-

Amine Protons: The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Its integration should correspond to 2H.

¹³C NMR Spectrum:

-

Due to symmetry, the 4-bromophenyl group will show 4 distinct carbon signals. The pyrimidine ring will show 4 signals. In total, 8 aromatic carbon signals are expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) | Nucleus | Position | Predicted δ (ppm) | Multiplicity | Integration/Type | | :--- | :--- | :--- | :--- | :--- | | ¹H | Phenyl (ortho to Pyrimidine) | ~8.1 | Doublet | 2H | | ¹H | Phenyl (ortho to Br) | ~7.7 | Doublet | 2H | | ¹H | Pyrimidine (H5) | ~8.4 | Doublet | 1H | | ¹H | Pyrimidine (H6) | ~7.2 | Doublet | 1H | | ¹H | Amine (-NH₂) | ~6.8 | Broad Singlet | 2H | | ¹³C | Pyrimidine (C2) | ~163 | C | | ¹³C | Pyrimidine (C4) | ~162 | C | | ¹³C | Pyrimidine (C6) | ~158 | CH | | ¹³C | Pyrimidine (C5) | ~110 | CH | | ¹³C | Phenyl (C-Br) | ~122 | C | | ¹³C | Phenyl (C-Pyrimidine) | ~136 | C | | ¹³C | Phenyl (CH) | ~132, ~129 | CH |

The combination of chemical shifts, coupling patterns (multiplicity), and integration values from the ¹H NMR spectrum, along with the number of unique signals in the ¹³C NMR spectrum, allows for the complete and unambiguous assignment of the molecule's covalent framework. [6][7]

Single-Crystal X-ray Crystallography: The Final Arbiter

Expertise & Experience: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It moves beyond connectivity to provide a precise three-dimensional map of electron density, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate). [8]2. Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a modern X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a stream of monochromatic X-rays.

-

Structure Solution & Refinement: The diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final structure.

Data Interpretation: Beyond the Molecule

The crystallographic data provides the definitive confirmation of the structure. It also reveals higher-order structural details. For instance, related structures show that 2-aminopyrimidine moieties frequently form dimeric pairs in the crystal lattice via N-H···N hydrogen bonds, creating a stable R²₂(8) graph-set motif. [8]The analysis would also precisely define the dihedral angle between the planes of the pyrimidine and bromophenyl rings.

Table 4: Representative Crystallographic Data for a Related Structure[9]

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.214 |

| b (Å) | 12.735 |

| c (Å) | 21.305 |

| V (ų) | 1957.3 |

| Z | 8 |

Conclusion: A Self-Validating Structural Dossier

-

Mass Spectrometry confirms the molecular formula C₁₀H₈BrN₃ via the molecular mass and the characteristic 1:1 isotopic pattern of bromine.

-

IR Spectroscopy validates the presence of the primary amine and aromatic ring systems.

-

NMR Spectroscopy provides the exact map of C-H connectivity, distinguishing between the phenyl and pyrimidine protons and confirming the substitution pattern.

-

X-ray Crystallography delivers the definitive, high-resolution 3D structure, confirming all prior findings and revealing details of the solid-state packing and intermolecular forces.

This multi-technique, corroborative approach ensures the highest level of scientific rigor, providing a trustworthy and authoritative structural assignment that can serve as a reliable foundation for all future research and development activities.

References

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Tewari, A., & Singh, V. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

- Sharma, S. K., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

- Bukhari, S. N. H., et al. (2008). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o390.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Clark, J. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. (n.d.). LookChem.

- Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984.

- Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. (n.d.). International Journal of Scientific Research and Engineering Development.

- El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.

- This compound (C10H8BrN3). (n.d.). PubChemLite.

- Sun, G. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 975-976.

Sources

- 1. ijirset.com [ijirset.com]

- 2. ijsred.com [ijsred.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. ripublication.com [ripublication.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to 4-(4-Bromophenyl)pyrimidin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)pyrimidin-2-amine, a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and offer an in-depth analysis of its spectroscopic characterization. Furthermore, this guide elucidates the critical role of the 2-aminopyrimidine scaffold, and specifically the 4-(4-bromophenyl) substitution, in the design of targeted therapeutics, with a focus on kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction and Physicochemical Properties

This compound is a substituted pyrimidine derivative that has garnered significant attention as a privileged scaffold in the synthesis of bioactive molecules.[1] The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives biocompatible and capable of forming specific interactions with biological targets. The strategic placement of a 2-amino group and a 4-(4-bromophenyl) moiety provides crucial anchor points for both hydrogen bonding and hydrophobic interactions within enzyme active sites, making it a cornerstone for the development of targeted therapies, particularly in oncology.[2][3][4]

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN₃ | PubChem |

| Molecular Weight | 250.10 g/mol | PubChem |

| Monoisotopic Mass | 248.99016 Da | PubChem |

| Appearance | White to off-white solid/flakes | |

| Melting Point | 199-205 °C | |

| CAS Number | 392326-81-7 | |

| XLogP3 (Predicted) | 2.2 | PubChemLite[5] |

Synthesis of this compound

The most common and efficient method for the synthesis of 4,6-disubstituted-2-aminopyrimidines is the condensation of a substituted chalcone with guanidine.[6] This approach offers high yields and a straightforward purification process. Below is a detailed, two-step protocol for the synthesis of this compound.

Rationale for Synthetic Strategy

The chosen synthetic route involves two primary stages: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone) intermediate, followed by a cyclocondensation reaction with guanidine.

-

Step 1: Claisen-Schmidt Condensation: This reaction is a reliable method for forming carbon-carbon bonds and creating the necessary three-carbon backbone for the pyrimidine ring. The use of a strong base like sodium hydroxide deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration is typically spontaneous or acid-catalyzed, yielding the stable conjugated system of the chalcone.

-

Step 2: Cyclocondensation with Guanidine: Guanidine serves as the N-C-N fragment required to form the pyrimidine ring. The reaction proceeds via a Michael addition of one of the amino groups of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminopyrimidine ring. Dimethylformamide (DMF) is an excellent solvent for this step due to its high boiling point and ability to dissolve the reactants.

Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-bromoacetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of absolute ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add 20 mL of a 40% aqueous sodium hydroxide solution dropwise.

-

Reaction Monitoring: Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A yellow solid will precipitate.

-

Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry. Recrystallize the crude product from ethanol to obtain pure 1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized 4-bromochalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).

-

Solvent and Base Addition: Add 30 mL of dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Reflux the mixture at 50-60°C for 6-7 hours.[6]

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 100 mL of crushed ice. Allow it to stand overnight for complete precipitation.

-

Purification: Filter the resulting solid, wash with cold water, and recrystallize from methanol. Further washing with petroleum ether can be performed to remove non-polar impurities, yielding pure 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are detailed below.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations.[8] For this compound, these are expected around 3450 cm⁻¹ and 3350 cm⁻¹.

-

C-H Aromatic Stretching: A band around 3050-3100 cm⁻¹ is indicative of the C-H bonds in the aromatic rings.

-

C=N and C=C Stretching: The pyrimidine and phenyl rings will exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.

-

C-Br Stretching: A sharp absorption in the fingerprint region, typically around 500-600 cm⁻¹, corresponds to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

-

Aromatic Protons (8H): The protons on the phenyl and pyrimidine rings will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the 4-bromophenyl group will likely appear as two doublets due to ortho and meta coupling. The protons on the pyrimidine ring will also show characteristic splitting patterns.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ protons is expected, likely in the range of δ 5.0-5.5 ppm. The chemical shift of these protons can be concentration-dependent and they are exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Aromatic Carbons: The carbon atoms of the phenyl and pyrimidine rings will resonate in the δ 100-165 ppm region. The carbon attached to the bromine atom (ipso-carbon) will have a characteristic chemical shift.

-

Pyrimidine Ring Carbons: The C2, C4, and C6 carbons of the pyrimidine ring, being attached to nitrogen atoms, will be deshielded and appear further downfield. The C5 carbon will be more upfield. Expected shifts are approximately: C2 (~163 ppm), C4 (~165 ppm), C6 (~164 ppm), and C5 (~103 ppm).[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 250 and a characteristic [M+2]⁺ peak of similar intensity at m/z 252, which is indicative of the presence of a single bromine atom.

-

Fragmentation Pattern: Common fragmentation pathways for aminopyrimidines involve the cleavage of the pyrimidine ring.[9][10] A significant fragment would be the loss of the bromine atom [M-Br]⁺. Further fragmentation would involve the characteristic breakdown of the heterocyclic ring system.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[3][4] Many FDA-approved drugs for cancer therapy are based on this core structure.

The 2-Aminopyrimidine Pharmacophore

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins. The 2-aminopyrimidine core effectively mimics the adenine base of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.[3]

-

Hydrogen Bonding: The 2-amino group and one of the ring nitrogens (typically N1) act as hydrogen bond donors and acceptors, respectively. They form crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase. This interaction is a primary anchor for the inhibitor.

Role of the 4-(4-Bromophenyl) Moiety

While the 2-aminopyrimidine core provides the primary anchoring interactions, the substituents at other positions are crucial for determining potency and selectivity.

-

Hydrophobic Interactions: The 4-bromophenyl group extends into a hydrophobic pocket within the ATP-binding site. The size, shape, and electronic properties of this group significantly influence the binding affinity.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein, which can further enhance binding affinity.

-

Vector for Further Modification: The para-position of the phenyl ring provides a convenient point for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[11][12] For instance, adding solubilizing groups or other functionalities at this position can improve drug-like properties without disrupting the core binding interactions.

The combination of the hinge-binding 2-aminopyrimidine and the hydrophobically interacting 4-aryl group makes compounds like this compound highly valuable starting points for the development of inhibitors against a range of kinases, including Aurora kinases, Polo-like kinases, and Epidermal Growth Factor Receptor (EGFR) kinase.[4][13]

Conclusion

This compound is a molecule of significant strategic importance in modern drug discovery. Its straightforward and scalable synthesis, combined with the proven utility of the 2-aminopyrimidine scaffold as a kinase-binding pharmacophore, makes it an invaluable tool for medicinal chemists. This guide has provided a detailed framework for its synthesis, characterization, and rational application in the design of novel therapeutic agents. The insights into its structure-activity relationships underscore the causality behind its frequent use in the development of targeted kinase inhibitors, solidifying its status as a critical component in the armamentarium of drug development professionals.

References

- Chen, X., Huang, Y., Xu, W., Cai, Y., & Yang, Y. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

- Pardasani, R. T., Pardasani, P., & Chaturvedi, V. (2006).

- Chen, X., Huang, Y., Xu, W., Cai, Y., & Yang, Y. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing. [Link]

- Rice, J. M., Dudek, G. O., & Barber, M. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]

- Shalini, K., Sharma, P. K., & Kumar, N. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Saudi Chemical Society.

- Klis, W. A., Thomson, A. M., & Rewcastle, G. W. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

- Kumar, D., et al. (2019). Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4- phenylene)bis(this compound)analogues. Mini-Reviews in Medicinal Chemistry. [Link]

- Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]

- Orita, A., et al. (2007). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

- Sharma, P., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

- Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

- Terpstra, J. W., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

- Rahman, M. M., et al. (2012). 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. Journal of the Korean Chemical Society. [Link]

- ResearchGate. (2014). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]

- Wawrzeńczyk-Kuta, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]

- Science Ready. (2023).

- PubChemLite. This compound (C10H8BrN3). [Link]

- Sharma, P., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

- Preprints.org. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]

- Bukhari, S. N. A., et al. (2008). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online. [Link]

- CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

- ResearchGate. (2019). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

- ResearchGate. (2019). 13C NMR spectra of synthesized model compound 4f. [Link]

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- SpectraBase. (2026). 2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4- phenylene)bis(this compound)analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C10H8BrN3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Bromophenyl)pyrimidin-2-amine and its Derivatives

This guide provides a detailed exploration of the mechanistic principles underlying the biological activity of 4-(4-Bromophenyl)pyrimidin-2-amine, a key heterocyclic scaffold in modern drug discovery. While often employed as a crucial intermediate, the inherent structural motifs of this compound confer a predisposition for specific molecular interactions, which are realized in its numerous derivatives. This document will dissect the core mechanism of action by examining its role within several classes of bioactive agents, offering insights for researchers, scientists, and drug development professionals.

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure

The 2-aminopyrimidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine bases of ATP, making it a highly effective scaffold for kinase inhibitors.[3][4] The addition of a 4-bromophenyl group at the 4-position of the pyrimidine ring introduces a bulky, hydrophobic substituent that can engage in critical interactions within the binding pockets of target proteins, enhancing both potency and selectivity.[5] This guide will delve into the specific mechanisms through which this scaffold and its derivatives exert their pharmacological effects.

Primary Mechanism of Action: Kinase Inhibition

The most prevalent mechanism of action for derivatives of this compound is the inhibition of protein kinases.[5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[4]

Targeting the Mitotic Machinery: Aurora and Polo-like Kinases

Several potent anticancer agents derived from the this compound scaffold target kinases essential for cell division.

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and B kinases.[6] These kinases are crucial for mitotic progression, and their inhibition leads to mitotic failure and subsequent apoptosis in cancer cells.[6] The lead compound from this series, CYC116, demonstrated oral bioavailability and anticancer activity.[6]

-

Polo-like Kinase 4 (PLK4): Novel inhibitors of PLK4, a master regulator of centriole duplication, have been developed using a 2-aminopyrimidine core.[7] Overexpression of PLK4 is common in various cancers, making it a promising therapeutic target.[7] A derivative, compound 8h, exhibited a PLK4 IC50 of 0.0067 μM and demonstrated significant antiproliferative activity against breast cancer cells.[7]

Cyclin-Dependent Kinase (CDK) Inhibition

Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active inhibitors of CDK9.[8] CDK9 is involved in the regulation of transcription, and its inhibition can selectively induce apoptosis in cancer cells.[8] The structure-activity relationship (SAR) studies of these compounds reveal the importance of substitutions on the pyrimidine core for achieving high potency and selectivity.[8]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A series of 2-aminopyrimidine derivatives have been designed as highly selective inhibitors of FGFR4.[9] One compound, 2n, displayed an IC50 of 2.6 nM for FGFR4 and showed excellent selectivity over other FGFR isoforms.[9] This compound effectively suppressed the proliferation of breast cancer cells with dysregulated FGFR4 signaling.[9]

The generalized mechanism of kinase inhibition by these compounds is illustrated below.

Caption: Competitive inhibition of a target kinase by a this compound derivative.

Emerging Mechanisms of Action

Beyond kinase inhibition, the versatility of the this compound scaffold has led to the discovery of derivatives with other novel mechanisms of action.

Endothelin Receptor Antagonism

Macitentan, an orally active dual endothelin receptor antagonist, features a substituted pyrimidine core.[10][11][12] This drug is used in the treatment of pulmonary arterial hypertension.[10][12] The mechanism involves the blockade of endothelin receptors ET-A and ET-B, preventing the vasoconstrictive and proliferative effects of endothelin.[10]

Inhibition of the USP1/UAF1 Deubiquitinase Complex

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[13][14] This complex is a key regulator of the DNA damage response, and its inhibition leads to increased monoubiquitinated PCNA levels and decreased cell survival in non-small cell lung cancer cells.[13][14] This establishes the druggability of the USP1/UAF1 complex as a target for anticancer therapies.[13]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for a novel derivative of this compound, a series of in vitro and cell-based assays are essential.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

-

Reagents: Recombinant kinases, appropriate peptide substrates, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Methodology:

-

Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add the viability reagent and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

Objective: To confirm that the compound engages its intended target within the cell and modulates downstream signaling.

Methodology:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA. b. Incubate with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., phospho-Histone H3 for Aurora kinases) and a loading control (e.g., GAPDH). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Caption: A streamlined workflow for elucidating the mechanism of action of a novel 2-aminopyrimidine derivative.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds discussed in this guide.

| Compound ID | Target | IC50/Ki | Cell Line | GI50 | Reference |

| 8h | PLK4 | 0.0067 µM (IC50) | MCF-7 | Not Reported | [7] |

| 12u | CDK9 | 7 nM (IC50) | Not Reported | Not Reported | [8] |

| 2n | FGFR4 | 2.6 nM (IC50) | MDA-MB-453 | 0.38 µM | [9] |

| 18 (CYC116) | Aurora A/B | 8.0/9.2 nM (Ki) | Various | Not Reported | [6] |

| ML323 | USP1/UAF1 | Nanomolar (IC50) | H1299 | Not Reported | [13] |

Conclusion

This compound is a highly versatile and valuable scaffold in drug discovery. Its inherent ability to interact with the ATP binding sites of protein kinases has led to the development of numerous potent and selective inhibitors targeting key regulators of cell division and signaling. Furthermore, the adaptability of this core structure has enabled the discovery of compounds with novel mechanisms of action, such as endothelin receptor antagonism and deubiquitinase inhibition. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and characterization of new therapeutic agents derived from this privileged scaffold.

References

- Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. (2012). Bioorganic & Medicinal Chemistry. [Link]

- Manorama, P. (2024). A comprehensive overview of 2-aminopyrimidine derivatives. International Journal of Pharmaceutical Sciences.

- An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2018). Pharmaceutical and Biomedical Research.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. [Link]

- 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]

- 2-Aminopyrimidine derivatives as anticancer drugs. (2025). Current Topics in Medicinal Chemistry. [Link]

- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). Journal of Medicinal Chemistry. [Link]

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry. [Link]

- 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025). RSC Advances.

- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry. [Link]

- Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (2021). Molecules. [Link]

- Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. (2002). Journal of Medicinal Chemistry. [Link]

- 4-(3-Bromophenyl)pyrimidin-2-amine. MySkinRecipes. [Link]

- 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][15]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). RSC Medicinal Chemistry. [Link]

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]

- (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019).

- (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012).

- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (2020).

- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Advances. [Link]

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules. [Link]

- 4-(4-Bromophenyl)pyridine. PubChem. [Link]

- Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. (2019). Cell Chemical Biology. [Link]

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of 4-(4-Bromophenyl)pyrimidin-2-amine Derivatives: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with significant biological activity.[1] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, hints at its intrinsic ability to interact with biological systems.[1] When functionalized with a 4-bromophenyl group at the 4-position and an amine at the 2-position, the resulting 4-(4-bromophenyl)pyrimidin-2-amine core gives rise to a class of derivatives with burgeoning therapeutic potential. This guide delves into the synthesis, biological activities, and mechanisms of action of these promising compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will explore their potent anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Derivatives of this compound have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes that drive uncontrolled cell growth, such as Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).[2][3]

Mechanism of Action: Inhibition of Key Kinases

Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a master regulator of centriole duplication, a critical process in cell division.[3] In many cancers, PLK4 is overexpressed, leading to abnormal centriole numbers, genomic instability, and uncontrolled cell proliferation.[3] Certain 4-((4-bromophenyl)thio)-N-(aryl)pyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against PLK4.[2] By binding to the ATP-binding site of the kinase, these compounds block its activity, leading to a disruption of centriole duplication, cell cycle arrest, and ultimately, cancer cell death.[2] The binding is often stabilized by hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is another critical driver of cancer cell growth, proliferation, and survival.[4] Aberrant EGFR activation is a hallmark of many cancers.[4] 4-[(3-bromophenyl)amino]pyridopyrimidines, structurally related to our core scaffold, have shown significant inhibitory activity against EGFR's tyrosine kinase domain.[3] These inhibitors compete with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, that promote tumorigenesis.[4]

Signaling Pathway: PLK4 in Cancer

The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition can disrupt the cell cycle in cancer cells.

Caption: PLK4 signaling pathway in cancer.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 8h | MCF-7 (Breast) | PLK4 | 0.0067 | [2] |

| 3k | - | PLK4 | Not specified | [2] |

| p2 | MCF7 (Breast) | Not specified | 10.5 | [5][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate for 48-72 hours under the same conditions.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

-

Workflow Diagram: MTT Assay

Caption: Broth Microdilution Experimental Workflow.

Synthesis of this compound Derivatives

A common and effective method for synthesizing 4,6-disubstituted-2-aminopyrimidines involves the condensation of a chalcone with guanidine nitrate. [7][8]

General Synthetic Protocol

Step 1: Synthesis of (E)-1-aryl-3-(4-bromophenyl)prop-2-en-1-one (Chalcone) A mixture of an appropriate acetophenone and 4-bromobenzaldehyde is stirred in ethanol in the presence of a base, such as sodium hydroxide, at room temperature. The resulting chalcone precipitates and is collected by filtration.

Step 2: Synthesis of 4-(4-Bromophenyl)-6-arylpyrimidin-2-amine The synthesized chalcone is refluxed with guanidine nitrate in ethanol, with the portion-wise addition of a sodium hydroxide solution. After refluxing for several hours, the reaction mixture is poured into ice-cold water, and the resulting solid product is collected by filtration and purified.

Synthetic Scheme

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

The Emergence of 4-(4-Bromophenyl)pyrimidin-2-amine as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, pivotal regulators of cellular signaling, have become a focal point in the landscape of modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases, driving the pursuit of potent and selective inhibitors. Within the vast chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has emerged as a recurring and highly effective structural motif. This guide delves into the technical intricacies of 4-(4-Bromophenyl)pyrimidin-2-amine, a key exemplar of this scaffold. We will explore its mechanistic underpinnings as a kinase inhibitor, provide detailed, field-proven protocols for its evaluation, and present a framework for interpreting the resulting data. This document serves as a comprehensive resource for researchers aiming to leverage this promising chemical entity in the development of next-generation targeted therapeutics.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a bioisostere of the adenine base in ATP, allowing molecules that possess this scaffold to competitively bind to the ATP-binding site of kinases.[1] This inherent structural mimicry provides a strong foundation for the design of potent kinase inhibitors. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency and selectivity. The 4-(4-Bromophenyl) group, in particular, offers several advantages. The phenyl ring can engage in crucial hydrophobic and π-stacking interactions within the kinase active site, while the bromine atom can serve as a handle for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2] Furthermore, derivatives of this scaffold have demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases.[3][4]

Putative Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which this compound and its derivatives are believed to exert their inhibitory effects is through competitive inhibition at the ATP-binding site of target kinases. The aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[3] The 4-(4-bromophenyl) substituent extends into a hydrophobic pocket, further stabilizing the inhibitor-kinase complex. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes aberrant cellular processes such as uncontrolled proliferation and survival.

Below is a generalized representation of a signaling pathway that can be modulated by a kinase inhibitor like this compound.

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Experimental Evaluation: Protocols for Characterization

A thorough evaluation of a potential kinase inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.

Biochemical Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.[5] A commonly used method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[6]

Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (test compound)

-

DMSO (vehicle control)

-

White, opaque 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add 2.5 µL of kinase buffer to each well.

-

Add 1 µL of the test compound dilution or DMSO vehicle to the appropriate wells.